5,6,7,8-Tetrahydro-2,6-naphthyridine-1-carboxylic acid;dihydrochloride 5,6,7,8-Tetrahydro-2,6-naphthyridine-1-carboxylic acid;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2416242-86-7
VCID: VC4330041
InChI: InChI=1S/C9H10N2O2.2ClH/c12-9(13)8-7-2-3-10-5-6(7)1-4-11-8;;/h1,4,10H,2-3,5H2,(H,12,13);2*1H
SMILES: C1CNCC2=C1C(=NC=C2)C(=O)O.Cl.Cl
Molecular Formula: C9H12Cl2N2O2
Molecular Weight: 251.11

5,6,7,8-Tetrahydro-2,6-naphthyridine-1-carboxylic acid;dihydrochloride

CAS No.: 2416242-86-7

Cat. No.: VC4330041

Molecular Formula: C9H12Cl2N2O2

Molecular Weight: 251.11

* For research use only. Not for human or veterinary use.

5,6,7,8-Tetrahydro-2,6-naphthyridine-1-carboxylic acid;dihydrochloride - 2416242-86-7

Specification

CAS No. 2416242-86-7
Molecular Formula C9H12Cl2N2O2
Molecular Weight 251.11
IUPAC Name 5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylic acid;dihydrochloride
Standard InChI InChI=1S/C9H10N2O2.2ClH/c12-9(13)8-7-2-3-10-5-6(7)1-4-11-8;;/h1,4,10H,2-3,5H2,(H,12,13);2*1H
Standard InChI Key IXUNBEHOWADIBF-UHFFFAOYSA-N
SMILES C1CNCC2=C1C(=NC=C2)C(=O)O.Cl.Cl

Introduction

Structural and Nomenclature Considerations

The core structure of this compound derives from the 1,6-naphthyridine scaffold, a bicyclic system comprising two fused pyridine-like rings. The "5,6,7,8-tetrahydro" designation indicates partial saturation of the six-membered ring, resulting in a hybrid structure with both aromatic and aliphatic characteristics . The carboxylic acid group at position 1 and the dihydrochloride salt form distinguish this derivative from simpler naphthyridine analogs.

IUPAC Name and Molecular Formula

  • Systematic Name: 5,6,7,8-Tetrahydro-2,6-naphthyridine-1-carboxylic acid dihydrochloride

  • Molecular Formula: C9H12Cl2N2O2C_9H_{12}Cl_2N_2O_2

  • Molecular Weight: 251.11 g/mol .

Structural Ambiguities and Nomenclature Conflicts

Discrepancies in naming conventions across sources necessitate clarification:

  • CAS 1057652-51-3 refers to the monohydrochloride salt (C9H11ClN2O2C_9H_{11}ClN_2O_2) , while the dihydrochloride form (e.g., CAS 1187931-99-2) contains two chloride counterions .

  • Alternate numbering systems (e.g., - vs. -naphthyridine) may lead to confusion, emphasizing the need for precise structural validation via spectroscopic methods .

Synthetic Pathways and Methodologies

Key Synthetic Strategies

The synthesis of tetrahydro-naphthyridine derivatives often begins with pyridine precursors, leveraging cyclization and hydrogenation steps. A representative route involves:

  • Aza-Michael Addition: Reaction of a vinyl pyridine with ammonia under acidic conditions to form intermediate enamine structures .

  • Cyclization: Acid-catalyzed intramolecular ring closure to yield the tetrahydro-naphthyridine core .

  • Carboxylic Acid Introduction: Hydrolysis of ester or nitrile precursors at position 1, followed by salt formation with HCl .

Example Synthesis (Adapted from Showalter, 2006 ):

  • Starting Material: Methyl 2-methylnicotinate.

  • Amidation: Conversion to the corresponding amide using potassium hydroxide and phosgene.

  • Enamine Formation: Reaction with dimethylformamide dimethyl acetal to install a vinyl group.

  • Cyclization: Treatment with hydrochloric acid to induce ring closure, yielding the tetrahydro-naphthyridine skeleton.

  • Salt Formation: Precipitation with excess HCl to generate the dihydrochloride .

Challenges in Synthesis

  • Regioselectivity: Competing pathways may lead to isomeric byproducts (e.g., - vs. -naphthyridines) .

  • Purification: High polarity of the dihydrochloride salt complicates crystallization, often requiring reverse-phase chromatography .

Physicochemical and Analytical Properties

Key Parameters

PropertyValueSource
Melting Point245–251°C (decomposes)
LogP1.556 (predicted)
PSA62.22 Ų
Solubility>50 mg/mL in water (dihydrochloride)

Spectroscopic Characterization

  • 1H NMR (DMSO-d6): Signals at δ 8.69 (br s, NH), 4.29 (s, CH3), 3.64–3.53 (m, CH2) .

  • MS (ESI+): m/z 179.1 [M+H]+ (free base), 214.1 [M+Cl]− (monohydrochloride) .

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